molecular formula C7H13F2NO B2921020 2-(Difluoromethyl)-2,6-dimethylmorpholine CAS No. 2031260-50-9

2-(Difluoromethyl)-2,6-dimethylmorpholine

Cat. No. B2921020
CAS RN: 2031260-50-9
M. Wt: 165.184
InChI Key: FMBDLFMQDZFLHC-UHFFFAOYSA-N
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Description

DFMO, also known as eflornithine, is a potent inhibitor of ornithine decarboxylase (ODC) . It plays a crucial role in targeting the polyamine biosynthetic pathway, making it a valuable therapeutic agent against various viruses, including SARS-CoV-2 . Despite its efficacy, DFMO’s pharmacokinetic profile can be improved, especially when large doses are required for antiviral treatment.

Scientific Research Applications

Electrochemical Fluorination

Electrochemical Fluorination (ECF) of tertiary amines, such as 2-phenyl-3,4-dimethylmorpholine, results in the formation of partially fluorinated compounds that exhibit surface activity in hydrofluoric acid (HF). This process highlights the utility of 2-(Difluoromethyl)-2,6-dimethylmorpholine derivatives in producing fluorinated products with specific surface-active properties (Dimitrov, Rüdiger, & Pauli, 1994).

Luminescent Material Design

2-(Difluoromethyl)-2,6-dimethylmorpholine derivatives are used in the synthesis of heteroleptic cationic Ir(III) complexes, which exhibit unique photophysical properties such as dual-emission, mechanoluminescence, and potential applications in data security protection through smart luminescent materials design (Song et al., 2016).

NMR Spectroscopy Studies

The electrochemical fluorination of compounds related to 2-(Difluoromethyl)-2,6-dimethylmorpholine leads to perfluorinated ethers and aminoethers, which have been analyzed using 19 F-NMR spectroscopy to understand the influence of an asymmetrical center on signal structures. These studies are vital for advancing NMR analytical techniques (Dimitrov, Rüdiger, & Pauli, 1992).

Fluorination of Carboxylic Acids

Research on the electrochemical fluorination of N-containing carboxylic acids demonstrates the transformation of cis-2,6-dimethylmorpholine into fluorinated acid fluorides. This work showcases the potential of 2-(Difluoromethyl)-2,6-dimethylmorpholine in synthesizing nitrogen-containing fluorocarboxylic acids, expanding the repertoire of fluorination chemistry (Takashi et al., 1998).

Synthesis of Polyimides

The chemical framework of 2-(Difluoromethyl)-2,6-dimethylmorpholine has been explored in the synthesis of organo-soluble polyimides, demonstrating its utility in creating high-performance materials with specific electronic and mechanical properties. Such studies contribute to the development of advanced materials with wide-ranging applications (Lin, Li, Cheng, & Harris, 1998).

properties

IUPAC Name

2-(difluoromethyl)-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO/c1-5-3-10-4-7(2,11-5)6(8)9/h5-6,10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBDLFMQDZFLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)(C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-2,6-dimethylmorpholine

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